VEGFR2 Kinase Inhibition: ~465-Fold Weaker Than the Takeda Lead Compound 6b
The target compound demonstrates a VEGFR2 IC50 of 3,300 nM, as measured by spectrophotometric analysis [1]. In contrast, the Takeda lead compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) achieves a VEGFR2 IC50 of 7.1 nM under comparable biochemical assay conditions [2]. This represents an approximately 465-fold difference in potency, indicating that the target compound is not a suitable substitute for 6b in VEGFR2-dependent experimental systems.
| Evidence Dimension | VEGFR2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,300 nM |
| Comparator Or Baseline | Compound 6b: IC50 = 7.1 nM |
| Quantified Difference | ~465-fold weaker inhibition |
| Conditions | Biochemical VEGFR2 kinase inhibition assay; spectrophotometric endpoint detection (BindingDB); Miyamoto et al. (2012) VEGFR2 kinase assay |
Why This Matters
Researchers targeting VEGFR2-dependent angiogenesis should select compound 6b or other potent analogs; procuring the target compound for VEGFR2 studies would yield negligible inhibitory activity at physiologically relevant concentrations.
- [1] BindingDB Entry BDBM50589682 (CHEMBL5173244). Affinity Data: IC50 = 3.30E+3 nM for Human VEGFR2. View Source
- [2] Miyamoto, N.; Oguro, Y.; Takagi, T.; Iwata, H.; Miki, H.; Hori, A.; Imamura, S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg. Med. Chem. 2012, 20, 7051–7058. View Source
